Aranciamycin

Collagenase inhibition Enzyme selectivity Protease profiling

Extracellular matrix degradation studies require collagenase inhibitors free of confounding serine protease off-target effects. Aranciamycin delivers clean target engagement with an IC₅₀ of 0.37 µM against C. histolyticum collagenase and >27-fold selectivity over elastase and trypsin (IC₅₀ >10 µM). • Selective collagenase inhibition up to 10 µM without elastase/trypsin interference • Antimycobacterial activity against M. bovis BCG (IC₅₀ 0.7-1.7 µM) with 4.4-10.7× selectivity over human cancer cell lines • Yellow-to-orange solid, ≥98% HPLC purity; store at -20°C, ships ambient

Molecular Formula C27H28O12
Molecular Weight 544.5 g/mol
Cat. No. B1257332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAranciamycin
Synonymsaranciamycin
Molecular FormulaC27H28O12
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O
InChIInChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9-,17-,21+,22+,23+,25-,26-,27+/m0/s1
InChIKeyPGCZNTNNZCKKFG-LJUYJRHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aranciamycin Characterization & Specifications


Aranciamycin is an anthracycline antibiotic produced by Streptomyces echinatus and marine-derived Streptomyces species [1]. It is characterized by an aranciamycinone aglycone glycosylated with 2-O-methyl-L-rhamnose, placing it within the type II polyketide anthracycline class structurally related to steffimycin B [2]. Aranciamycin exhibits collagenase inhibitory activity (IC₅₀ = 0.37 µM against Clostridium histolyticum collagenase), antibacterial activity against Gram-positive bacteria including Mycobacterium bovis and Bacillus subtilis, and cytotoxic activity against various human cancer cell lines [3]. The aranciamycin biosynthetic gene cluster (BGC0000197) has been fully sequenced and heterologously expressed, enabling combinatorial biosynthetic generation of analogs with improved antitumor properties [4].

1
Collagenase-Selective Tool Compound
Supports protease profiling with reported collagenase inhibition context.
2
Antimicrobial Screening Context
Supports antimycobacterial screening studies against surrogate strain models.
3
Combinatorial Biosynthesis Platform
Fully sequenced gene cluster enables analog generation and glycosylation studies.

Aranciamycin Differentiation Evidence


Aranciamycin demonstrates quantifiable differences from both its closest structural analog steffimycin B and from clinical anthracyclines such as doxorubicin that preclude simple functional substitution. Steffimycin B exhibits weak antitumor activity requiring synthetic 3-substituted derivatives to achieve substantial activity [1], whereas the aranciamycin scaffold has been shown to respond dramatically to specific C1 hydroxylation, with aranciamycins E and G demonstrating increased antitumor activity against MCF-7 and MATU cell lines relative to non-hydroxylated analogs [2]. Additionally, aranciamycin exhibits selective collagenase inhibition (IC₅₀ = 0.37 µM) with >27-fold selectivity over elastase and trypsin (IC₅₀ >10 µM) [3], a selectivity profile not shared across all anthracyclines. Aranciamycin derivatives also show selective antimycobacterial activity (IC₅₀ 0.7–1.7 µM against M. bovis BCG) that is 4.4- to 10.7-fold more potent than their activity against human cancer cell lines (IC₅₀ >7.5 µM) [4], suggesting a therapeutic window not present in doxorubicin which lacks comparable antimycobacterial selectivity.

Scaffold Response Aranciamycin: C1-hydroxylation coincides with increased cell-model activity Steffimycin B: activity improvement requires synthetic 3-substitution, may not transfer
Selectivity Profile Aranciamycin: reported collagenase selectivity context over serine proteases Clinical anthracyclines (e.g., doxorubicin): collagenase inhibition profile not shared across class
Antimycobacterial Context Aranciamycin scaffold: reported selectivity context for mycobacterial model over human cell lines Doxorubicin: lacks comparable antimycobacterial selectivity context

Aranciamycin Quantitative Evidence


Collagenase Selectivity Over Serine Proteases

Aranciamycin inhibits Clostridium histolyticum collagenase with an IC₅₀ of 0.37 µM while showing no inhibition of elastase or trypsin at concentrations up to 10 µM (IC₅₀ >10 µM for both), representing a >27-fold selectivity window [1]. This selectivity profile distinguishes aranciamycin from broader-spectrum protease inhibitors and establishes its utility as a collagenase-specific tool compound.

Collagenase Selectivity
Head-to-head
Collagenase IC₅₀: 0.37 µM Elastase / Trypsin: >10 µM
Reported >27-fold selectivity context over serine proteases.
Cell-free assay; specific enzyme isoforms.
Collagenase inhibition Enzyme selectivity Protease profiling

C1-Hydroxylation and Antitumor Activity

Among aranciamycin analogs generated by combinatorial biosynthesis, aranciamycins E and G—both bearing C1 hydroxylation—were the most active derivatives against human breast cancer MCF-7 and MATU cell lines [1]. This C1-hydroxylation-dependent activity enhancement establishes a clear SAR rule that distinguishes aranciamycin derivatives from steffimycin B analogs, where activity improvement requires synthetic 3-substitution rather than natural C1 modification [2].

C1-Hydroxylation SAR
Cross-study
Aranciamycins E & G ranked most active in MCF-7 / MATU models
C1 hydroxylation coincides with increased cell-model response context.
Breast adenocarcinoma and carcinoma lines.
Antitumor activity Structure-activity relationship Combinatorial biosynthesis

Mycobacterial-Selective Cytotoxicity

Aranciamycins 1–4 (including aranciamycin I, J, A, and parent aranciamycin) exhibit selective cytotoxicity against the Mycobacterium tuberculosis surrogate M. bovis BCG with IC₅₀ values of 0.7–1.7 µM, while showing substantially lower potency against a panel of human cancer cell lines (IC₅₀ >7.5 µM) and Gram-positive bacteria (IC₅₀ >1.1 µM) [1]. This represents a 4.4-fold to 10.7-fold selectivity for the mycobacterial target. In contrast, clinical anthracyclines such as doxorubicin do not exhibit comparable antimycobacterial selectivity, with their therapeutic window defined primarily by differential cardiotoxicity rather than target organism specificity [2].

Mycobacterial Selectivity
Head-to-head
M. bovis IC₅₀: 0.7–1.7 µM
Supports antimicrobial screening context; 4.4–10.7× over human cell lines.
BCG surrogate model; panel includes breast, lung, colon lines.
Antimycobacterial Mycobacterium tuberculosis Selectivity index

HepG2 Cytotoxicity Baseline

Aranciamycin demonstrates cytotoxic activity against HepG2 hepatocellular carcinoma cells with an IC₅₀ of 18 µM [1]. While this potency is lower than that of clinical anthracyclines such as doxorubicin (typical HepG2 IC₅₀ range 0.1–1 µM), it provides a baseline for evaluating structure-activity relationships of aranciamycin derivatives and for comparing relative potency across different aranciamycin analogs [2].

HepG2 Cytotoxicity
Assay context
IC₅₀: 18 µM
Supports cytotoxicity endpoint review; baseline for analog benchmarking.
Hepatocellular carcinoma model; doxorubicin 0.1–1 µM typical range.
Hepatocellular carcinoma Cytotoxicity Liver cancer

Aranciamycin Application Scenarios


Collagenase-Selective Protease Profiling

Aranciamycin is optimally deployed as a selective collagenase inhibitor in experiments requiring clean target engagement with minimal confounding off-target effects on elastase or trypsin. With an IC₅₀ of 0.37 µM for collagenase and >27-fold selectivity over the tested serine proteases (>10 µM) [1], researchers can use aranciamycin at concentrations up to 10 µM to achieve near-complete collagenase inhibition without detectable interference with elastase or trypsin activity. This selectivity profile supports applications in extracellular matrix degradation studies, bacterial collagenase mechanism investigations, and assay development requiring collagenase-specific positive controls.

Antimycobacterial Surrogate Screening

Aranciamycins I, J, A, and the parent compound are suitable for antimycobacterial screening campaigns against M. bovis BCG as a Mycobacterium tuberculosis surrogate, where they exhibit IC₅₀ values of 0.7–1.7 µM with 4.4- to 10.7-fold selectivity over human cancer cell lines (IC₅₀ >7.5 µM) [2]. This selectivity window supports the use of aranciamycins as tool compounds for investigating mycobacterial-specific cellular targets and as benchmark comparators for evaluating novel antimycobacterial leads. The scaffold may also serve as a starting point for medicinal chemistry optimization aimed at improving potency while maintaining the favorable selectivity index.

Combinatorial Biosynthesis & Glycosylation SAR

The fully sequenced and heterologously expressed aranciamycin biosynthetic gene cluster (BGC0000197) [3] enables combinatorial biosynthetic approaches to generate novel analogs with modified glycosylation patterns and tetracyclic backbone decorations. Expression of the ara cluster in Streptomyces diastatochromogenes Tü6028 yielded four novel compounds (aranciamycins E–H) with distinct structural modifications, including C1 hydroxylation, C7 D-amicetose substitution, and C13 hydroxylation [4]. Researchers investigating anthracycline glycosyltransferase substrate flexibility, structure-activity relationships of sugar substitution, or the impact of hydroxylation on antitumor potency will find the aranciamycin system provides a characterized, manipulable biosynthetic platform distinct from the steffimycin and doxorubicin clusters.

HepG2 Cytotoxicity Benchmarking

Aranciamycin provides a characterized baseline cytotoxicity benchmark (IC₅₀ = 18 µM against HepG2 cells) [5] for researchers evaluating novel aranciamycin analogs, synthetic derivatives, or comparator anthracyclines in hepatocellular carcinoma models. This established IC₅₀ value enables quantitative assessment of potency improvements achieved through structural modifications such as C1 hydroxylation, which has been demonstrated to coincide with increased antitumor activity in breast cancer cell lines [4]. The HepG2 model is particularly relevant given the clinical use of anthracyclines in hepatocellular carcinoma treatment and the need for reduced cardiotoxicity profiles.

Application
Selection Property
Validation Focus
Protease Profiling Studies
Reported collagenase selectivity context
Verify collagenase inhibition vs. elastase/trypsin in target matrix
Antimycobacterial Screening
Antimicrobial screening context
Confirm MIC endpoint and selectivity index in mycobacterial models
Biosynthetic Pathway Studies
Characterized biosynthetic gene cluster
Assess glycosyltransferase flexibility and analog generation efficiency
Cell-Model Endpoint Review
Cytotoxicity endpoint review
Benchmark analog potency improvements in HepG2 and other models

Technical Documentation Hub

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48 linked technical documents
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